2,6-Difluoro-4-nitroanisole

Physicochemical Characterization Solid Form Handling Crystallization

2,6-Difluoro-4-nitroanisole (CAS 392-25-6) is the preferred precursor for synthesizing 2,6-difluoro-4-nitrophenyl ether photoaffinity probes. Its unique 2,6-difluoro substitution ensures selective photoreplacement of one fluorine, leaving the second as a permanent ¹⁹F NMR handle for labeling validation. This feature is absent in mono-fluoro or dichloro analogs. Procure this specific regioisomer for fidelity to patented synthetic routes, such as those for EHMT1/2 inhibitors, and to avoid inactive final products.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 392-25-6
Cat. No. B1349410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-nitroanisole
CAS392-25-6
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)[N+](=O)[O-])F
InChIInChI=1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
InChIKeyHHWLNWSVKHLZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-nitroanisole (CAS 392-25-6) | Key Intermediate for Photoaffinity Probes and Fluorinated Aromatics


2,6-Difluoro-4-nitroanisole (CAS 392-25-6) is a symmetrically substituted 2,6-difluoro-4-nitroaromatic compound characterized by a methoxy group at position 1, fluorine atoms at positions 2 and 6, and a nitro group at position 4. It is a pale yellow crystalline solid with a melting point of 63–66°C , a boiling point of 280.4°C at 760 mmHg [1], and a calculated logP of 2.40 . The compound serves as a versatile building block in medicinal chemistry and as a precursor to 2,6-difluoro-4-nitrophenyl ethers, which have been specifically identified as improved biochemical photoprobes for photoaffinity labeling of proteins [2]. Its symmetrical difluoro substitution pattern confers unique photoreactivity that is not observed in mono‑fluoro or regioisomeric analogs.

Why Generic Substitution of 2,6-Difluoro-4-nitroanisole (CAS 392-25-6) Fails


2,6-Difluoro-4-nitroanisole cannot be simply substituted with close analogs such as 2,6-dichloro-4-nitroanisole, 2,4-difluoro-5-nitroanisole, or 2-fluoro-4-nitroanisole because each substitution pattern produces a distinct set of physicochemical properties and photochemical behaviors. The symmetrical 2,6-difluoro substitution of the target compound results in a melting point (63–66°C ) that is 31–42°C lower than that of the 2,6-dichloro analog (97–100°C ), facilitating easier handling and formulation at ambient temperatures. More critically, the presence of two ortho-fluorine atoms dictates a unique photochemical outcome: upon irradiation in the presence of nucleophiles, one fluorine atom is selectively replaced while the other remains intact, enabling straightforward NMR‑based detection of labeled fragments [1]. This dual‑fluorine signature is absent in mono‑fluoro analogs and regioisomeric difluoro compounds, rendering generic substitution unsuitable for applications requiring this specific photolabeling fingerprint.

2,6-Difluoro-4-nitroanisole (CAS 392-25-6): Quantitative Differentiation Against Closest Analogs


Melting Point: 2,6-Difluoro-4-nitroanisole vs. 2,6-Dichloro-4-nitroanisole

2,6-Difluoro-4-nitroanisole exhibits a melting point of 63–66°C , which is substantially lower than that of its direct 2,6-dichloro analog (97–100°C) . This 31–34°C difference in melting behavior directly impacts solid handling, solubility, and crystallization processes.

Physicochemical Characterization Solid Form Handling Crystallization

Lipophilicity (logP): 2,6-Difluoro-4-nitroanisole vs. 2-Fluoro-4-nitroanisole

The calculated logP of 2,6-difluoro-4-nitroanisole is 2.40 , which is 0.13 units higher than that of the mono‑fluoro analog 2-fluoro-4-nitroanisole (logP = 2.27) . This difference reflects the enhanced lipophilic contribution of the second fluorine atom.

Lipophilicity Drug Design Membrane Permeability

Photochemical Selectivity: 2,6-Difluoro-4-nitroanisole vs. 2-Fluoro-4-nitroanisole

Upon photolysis in the presence of nucleophiles, 2,6-difluoro-4-nitroanisole exhibits selective replacement of only one of its two fluorine atoms, while the second fluorine remains intact [1]. In contrast, 2-fluoro-4-nitroanisole, having only a single fluorine atom, loses its sole fluorine upon photoreaction, yielding no persistent fluorine signal for NMR detection [2]. The difluoro compound therefore provides a built‑in ¹⁹F NMR handle for identifying labeled fragments.

Photoaffinity Labeling Photochemistry Biochemical Probes

Regioisomeric Comparison: 2,6-Difluoro-4-nitroanisole vs. 2,4-Difluoro-5-nitroanisole

2,6-Difluoro-4-nitroanisole (melting point 63–66°C ) is a symmetrical 2,6-disubstituted isomer, whereas 2,4-difluoro-5-nitroanisole (melting point 93–95°C [1]) is an asymmetrical regioisomer with a different fluorine substitution pattern. The 30°C difference in melting point reflects distinct solid‑state packing and intermolecular interactions arising from the different substitution geometry.

Regioisomer Differentiation Synthetic Building Blocks Nitroarene Reactivity

Purity Benchmark: 2,6-Difluoro-4-nitroanisole Commercial Specifications

Commercial suppliers of 2,6-difluoro-4-nitroanisole consistently offer the compound at ≥98% purity, with analytical verification via NMR, HPLC, and GC . This purity specification is matched by the 2,6-dichloro analog (98%) and the 2,4-difluoro regioisomer (98%) [1], indicating that the difluoro compound is not disadvantaged in terms of available purity. However, the combination of high purity and unique photoreactivity (see above) makes the difluoro compound the only viable choice for photoaffinity labeling applications.

Quality Control Analytical Purity Procurement Specifications

2,6-Difluoro-4-nitroanisole (CAS 392-25-6): Optimal Research and Industrial Application Scenarios


Photoaffinity Labeling of Proteins with Built‑in ¹⁹F NMR Detection

2,6-Difluoro-4-nitroanisole is the preferred precursor for synthesizing 2,6-difluoro-4-nitrophenyl ether photoaffinity probes. Its unique photochemistry, wherein only one fluorine atom is replaced by nucleophiles upon irradiation while the second remains intact, provides a permanent ¹⁹F NMR handle for detecting labeled protein fragments [1]. This feature is not available with mono‑fluoro analogs (which lose their only fluorine) or dichloro analogs (which lack an NMR‑active halogen). Researchers developing covalent protein labels should select this compound to enable simple NMR‑based validation of labeling efficiency.

Synthesis of Fluorinated Aromatic Building Blocks for Medicinal Chemistry

The symmetrical 2,6-difluoro substitution pattern of this compound provides a versatile scaffold for constructing fluorinated drug candidates. The nitro group can be selectively reduced to an amine for further derivatization, while the methoxy group can be demethylated to yield 2,6-difluoro-4-nitrophenol. Its favorable lipophilicity (logP 2.40 ) and lower melting point (63–66°C ) relative to chlorinated analogs facilitate handling and solubility in organic solvents, making it a practical choice for parallel synthesis and medicinal chemistry campaigns.

EHMT1/EHMT2 Inhibitor Synthesis Programs

Patents disclose the use of 2,6-difluoro-4-nitroanisole as a key intermediate in the preparation of amine‑substituted aryl and heteroaryl compounds that act as EHMT1 and EHMT2 inhibitors . Procurement of this specific compound ensures fidelity to the synthetic routes described in these patents; substitution with regioisomeric or halogen‑exchanged analogs would yield different intermediates and potentially inactive final products.

Technical Documentation Hub

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